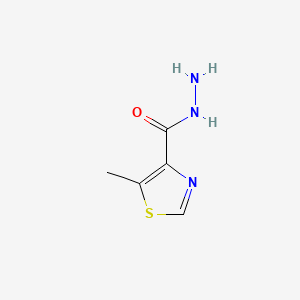![molecular formula C8H15N3O2 B561447 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine CAS No. 100070-64-2](/img/structure/B561447.png)
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of a nitro group and the octahydro-1H-pyrido[1,2-a]pyrazine core makes it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine involves a one-pot synthesis. This method includes the nitro-Mannich reaction, where an unexpected nitro group displacement occurs, leading to the formation of the octahydro-1H-pyrido[1,2-a]pyrazine core . The reaction conditions typically involve specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. This would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the compound. The use of continuous flow reactors could also be explored to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical.
Major Products Formed
Reduction: The major product is 2-Aminooctahydro-1H-pyrido[1,2-a]pyrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less common.
Aplicaciones Científicas De Investigación
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophoric scaffold in drug design.
Biological Studies: The compound has shown activity against various biological targets, including renal outer medullary potassium channels and ubiquitin-specific peptidase 30.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as a 5-HT2C receptor agonist, it binds to the receptor and activates it, leading to downstream signaling pathways that result in its pharmacological effects . The compound’s interaction with other targets, such as potassium channels and ubiquitin-specific peptidases, involves similar binding and activation or inhibition mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: Lacks the nitro group but shares the core structure.
Pyrrolopyrazine Derivatives: These compounds have similar bicyclic structures but differ in the specific arrangement of nitrogen atoms and functional groups.
Uniqueness
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new pharmacological properties and developing novel therapeutic agents.
Propiedades
Número CAS |
100070-64-2 |
|---|---|
Fórmula molecular |
C8H15N3O2 |
Peso molecular |
185.227 |
Nombre IUPAC |
2-nitro-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C8H15N3O2/c12-11(13)10-6-5-9-4-2-1-3-8(9)7-10/h8H,1-7H2 |
Clave InChI |
MUAVZUTYGUEGNH-UHFFFAOYSA-N |
SMILES |
C1CCN2CCN(CC2C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


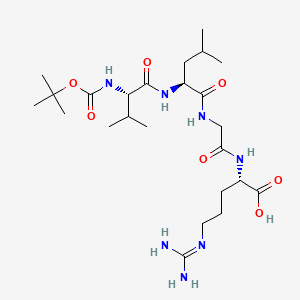
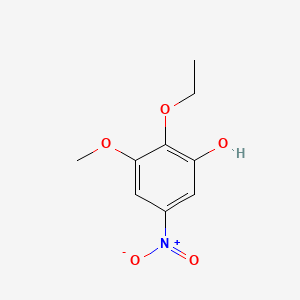


![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)
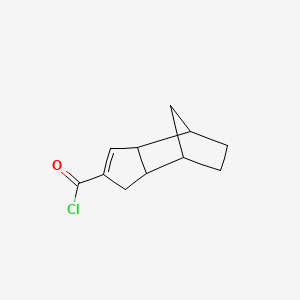
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)
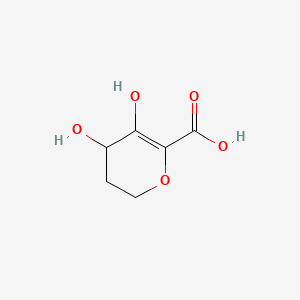
![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)
![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
